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Cat. No.: B188683

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-tert-Butylthiophenol, also known as 3-(tert-butyl)benzenethiol, is an organosulfur compound

with a molecular formula of C₁₀H₁₄S.[1] Its structure, featuring a bulky tert-butyl group and a

reactive thiol functional group on a benzene ring, makes it a valuable intermediate in organic

synthesis and a subject of interest in medicinal chemistry and materials science. Accurate

spectroscopic characterization is paramount for confirming the identity, purity, and structure of

this compound in any research or development setting.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-tert-Butylthiophenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. While a complete set of experimentally verified spectra for this

specific compound is not readily available in public databases, this guide will leverage data

from closely related analogs, predictive models, and fundamental spectroscopic principles to

provide a robust analytical framework.
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Molecular Structure and Properties
The structural framework of 3-tert-Butylthiophenol is foundational to interpreting its

spectroscopic output. The key structural features are the aromatic ring, the tert-butyl group, and

the thiol group.

Caption: Molecular structure of 3-tert-Butylthiophenol.

Property Value Source

Molecular Formula C₁₀H₁₄S PubChem[1]

IUPAC Name 3-(tert-butyl)benzenethiol PubChem[1]

CAS Number 15084-61-4 PubChem[1]

Molecular Weight 166.29 g/mol PubChem[1]

Monoisotopic Mass 166.08162 Da PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR data for 3-tert-Butylthiophenol, based on

established chemical shift principles and comparison with the analog 3-tert-butylphenol.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-tert-Butylthiophenol is expected to show distinct signals for

the aromatic protons, the thiol proton, and the tert-butyl protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.1 - 7.3 Multiplet 4H Ar-H

The aromatic

protons will

appear as a

complex multiplet

due to meta and

para coupling.

The electron-

donating nature

of the thiol and

tert-butyl groups

will shield these

protons, placing

them in the

typical aromatic

region.

~ 3.4 Singlet 1H S-H

The thiol proton

is typically a

singlet and its

chemical shift

can vary

depending on

concentration

and solvent. It is

generally found

in the range of 3-

4 ppm.

~ 1.3 Singlet 9H -C(CH₃)₃ The nine

equivalent

protons of the

tert-butyl group

will appear as a

sharp singlet due

to the absence of

adjacent protons
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to couple with.

This is a

characteristic

signal for a tert-

butyl group.[3]

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~ 150 Ar-C (C-S)

The carbon attached to the

sulfur atom is expected to be

deshielded and appear at a

lower field.

~ 149 Ar-C (C-C(CH₃)₃)

The quaternary carbon of the

benzene ring attached to the

tert-butyl group will also be at a

low field.

~ 129 Ar-CH
Aromatic CH carbons will

resonate in this region.

~ 125 Ar-CH
Aromatic CH carbons will

resonate in this region.

~ 122 Ar-CH
Aromatic CH carbons will

resonate in this region.

~ 34 -C(CH₃)₃
The quaternary carbon of the

tert-butyl group.

~ 31 -C(CH₃)₃
The three equivalent methyl

carbons of the tert-butyl group.
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Experimental Protocol for NMR Data Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of 3-tert-Butylthiophenol in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required due to the lower natural abundance of

¹³C. Typical parameters include a spectral width of ~240 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-tert-Butylthiophenol will be characterized by absorptions corresponding to the

S-H, C-H, and C=C bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~ 2550 Weak S-H stretch

The S-H stretching

vibration is typically

weak and appears in

this region. Its

presence is a key

indicator of the thiol

functional group.

3100 - 3000 Medium Aromatic C-H stretch

These absorptions are

characteristic of C-H

bonds where the

carbon is sp²

hybridized.

2960 - 2870 Strong Aliphatic C-H stretch

Strong absorptions

corresponding to the

C-H stretching

vibrations of the tert-

butyl group.

1600 - 1450 Medium-Strong Aromatic C=C stretch

These bands are due

to the stretching

vibrations of the

carbon-carbon double

bonds within the

benzene ring.

~ 880 - 750 Strong
Aromatic C-H bend

(out-of-plane)

The pattern of these

strong absorptions

can be indicative of

the substitution

pattern on the

benzene ring.

Experimental Protocol for IR Data Acquisition
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Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl

plates.

KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr

powder and press it into a thin pellet.

Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and record the

spectrum, typically in the range of 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

m/z Interpretation

166 [M]⁺˙ (Molecular Ion)

151 [M - CH₃]⁺

110 [M - C₄H₈]⁺˙ or [M - C(CH₃)₃ + H]⁺˙

57 [C(CH₃)₃]⁺

Rationale for Fragmentation

The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of 3-
tert-Butylthiophenol.[2] A common fragmentation pathway for tert-butyl substituted

compounds is the loss of a methyl group (CH₃) to form a stable tertiary carbocation, resulting in

a peak at m/z 151. Another likely fragmentation is the loss of isobutylene (C₄H₈), leading to a

peak at m/z 110. The base peak is often the tert-butyl cation at m/z 57.
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Caption: Predicted mass spectrometry fragmentation of 3-tert-Butylthiophenol.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 3-tert-Butylthiophenol. By understanding the expected spectral

features and the underlying chemical principles, researchers, scientists, and drug development

professionals can confidently identify and characterize this important chemical compound. The

provided experimental protocols offer a standardized approach for acquiring high-quality

spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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